cefditoren pivoxil
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Overview
Description
cefditoren pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed by esterases during absorption to release the active form, cefditorin. This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections, including respiratory tract infections, skin infections, and community-acquired pneumonia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefditorin pivoxil typically begins with the starting material 7-aminocephalosporanic acid (7-ACA). The process involves several steps, including silanization protection, iodination, and the introduction of various functional groups. One method involves reacting 7-ACA with an oxidizing reagent under the action of 2,2,6,6-tetramethylpiperidine oxynitride (TEMPO) to obtain an intermediate compound. This intermediate undergoes further reactions, including silanization protection and iodination, to form the cefditorin mother nucleus .
Industrial Production Methods: Industrial production of cefditorin pivoxil involves the use of immobilized penicillin acylated enzyme catalysis. This method is environmentally friendly, has a high conversion rate, and is suitable for large-scale production. The process includes the reaction of the cefditorin mother nucleus with iodometyl pivalate to produce the target product .
Chemical Reactions Analysis
Types of Reactions: cefditoren pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly important as it converts the prodrug into its active form, cefditorin, during absorption .
Common Reagents and Conditions:
Hydrolysis: Esterases are the primary enzymes involved in the hydrolysis of cefditorin pivoxil.
Oxidation: Oxidizing agents such as TEMPO are used in the initial steps of synthesis.
Substitution: Iodination and other substitution reactions are carried out using reagents like NaI and triphenylphosphine
Major Products: The major product formed from the hydrolysis of cefditorin pivoxil is cefditorin, the active antibiotic form .
Scientific Research Applications
cefditoren pivoxil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound in the study of cephalosporin antibiotics.
- Investigated for its stability and reactivity under various conditions .
Biology:
- Studied for its effects on bacterial cell wall synthesis and its interactions with penicillin-binding proteins .
Medicine:
- Widely used in clinical trials to evaluate its efficacy against various bacterial infections.
- Effective in treating acute bacterial exacerbations of chronic bronchitis, community-acquired pneumonia, and skin infections .
Industry:
Mechanism of Action
cefditoren pivoxil exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. The active form, cefditorin, binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death .
Comparison with Similar Compounds
- Cefuroxime
- Cefdinir
- Cefpodoxime
- Ceftibuten
- Ceftizoxime
Properties
Molecular Formula |
C25H28N6O7S3 |
---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16+/t17-,21-/m1/s1 |
InChI Key |
AFZFFLVORLEPPO-ITQWOMERSA-N |
SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Synonyms |
(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester CDTR-PI cefditoren pivoxil ME 1207 ME-1207 Spectracef |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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